

Mass spectrometry fragmentation of 6-Methylpyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methylpyridazine-3-carbaldehyde

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of **6-Methylpyridazine-3-carbaldehyde**

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of **6-Methylpyridazine-3-carbaldehyde** ($C_6H_6N_2O$), a heterocyclic aldehyde of interest in medicinal chemistry and synthetic organic chemistry. We explore its fragmentation patterns under both high-energy Electron Ionization (EI) and soft-ionization Electrospray (ESI) tandem mass spectrometry (MS/MS). The guide elucidates the key fragmentation pathways, including characteristic α -cleavages, decarbonylation, and complex ring-cleavage reactions inherent to the pyridazine scaffold. Proposed mechanisms are substantiated by established principles of mass spectrometry and supported by authoritative literature. Detailed experimental protocols, data tables, and fragmentation pathway diagrams generated using Graphviz are provided to offer researchers a practical and in-depth understanding of how to characterize this molecule and its analogues.

Introduction

6-Methylpyridazine-3-carbaldehyde is a bifunctional heterocyclic compound featuring a reactive aldehyde group and a nitrogen-rich pyridazine ring.^{[1][2]} Its molecular weight is 122.12 g/mol.^[2] Such structures are valuable scaffolds in drug discovery and materials science due to the diverse chemical interactions afforded by the nitrogen atoms and the carbonyl group.

Accurate structural confirmation and impurity profiling are critical in the development of compounds based on this core, making mass spectrometry (MS) an indispensable analytical tool.

This guide serves as a detailed reference for the interpretation of mass spectra of **6-Methylpyridazine-3-carbaldehyde**. We will dissect the fragmentation patterns observed under two distinct ionization regimes:

- Electron Ionization (EI): A hard ionization technique typically coupled with Gas Chromatography (GC-MS). It imparts significant energy, inducing extensive and reproducible fragmentation that provides a structural "fingerprint" of the molecule.
- Electrospray Ionization (ESI): A soft ionization method commonly used with Liquid Chromatography (LC-MS). It generates protonated molecules, $[M+H]^+$, which can then be subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) to probe specific fragmentation pathways in a controlled manner.[\[3\]](#)[\[4\]](#)[\[5\]](#)

By understanding the causality behind the fragmentation, scientists can confidently identify this molecule, distinguish it from isomers, and characterize related structures in complex matrices.

Experimental Methodology

To ensure the elucidation of comprehensive structural information, two distinct mass spectrometric workflows are proposed. The described protocols are designed to be self-validating, providing complementary data for robust compound identification.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is ideal for analyzing the volatile and thermally stable **6-Methylpyridazine-3-carbaldehyde**, providing a detailed fragmentation pattern for library matching and structural confirmation.

Experimental Protocol:

- Sample Preparation: Dissolve 1 mg of **6-Methylpyridazine-3-carbaldehyde** in 1 mL of High-Purity Dichloromethane.

- **Injection:** Inject 1 μ L of the solution into the GC-MS system using a splitless injection mode to maximize sensitivity.
- **Chromatographic Separation:** Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 μ m film thickness) with Helium as the carrier gas. A temperature gradient starting from 100°C and ramping to 250°C will ensure good separation from any potential impurities.
- **Mass Spectrometry Analysis:** Acquire mass spectra over a range of m/z 40-300.

Parameter	Setting	Rationale
Ionization Mode	Electron Ionization (EI)	To induce extensive, reproducible fragmentation for structural fingerprinting.
Ionization Energy	70 eV	Standard energy to generate stable and comparable spectra across different instruments. [6]
Source Temperature	230 °C	Prevents condensation while minimizing thermal degradation of the analyte.
Quadrupole Temp	150 °C	Ensures ion transmission efficiency without unwanted reactions.
Mass Range	m/z 40-300	Covers the molecular ion and all expected fragments.

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This workflow confirms the molecular weight via soft ionization and provides controlled fragmentation data to corroborate the pathways observed in EI-MS.

Experimental Protocol:

- Sample Preparation: Dissolve 0.1 mg of **6-Methylpyridazine-3-carbaldehyde** in 1 mL of a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid. The acid is crucial for promoting protonation.[7]
- Chromatographic Separation: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 μ m particle size) with a water/acetonitrile gradient (both with 0.1% formic acid) for chromatographic separation.
- Mass Spectrometry Analysis: Perform analysis in positive ion mode. First, acquire a full scan MS spectrum to identify the protonated molecule, $[M+H]^+$. Then, perform a product ion scan (MS/MS) on the $[M+H]^+$ precursor ion.

Parameter	Setting	Rationale
Ionization Mode	Electrospray (ESI), Positive	Soft ionization to generate the protonated molecule $[M+H]^+$ with minimal in-source fragmentation.
Capillary Voltage	3.5 kV	Optimizes the electrospray process for stable ion generation.
Desolvation Temp	350 °C	Efficiently removes solvent from the ESI droplets to release gas-phase ions.
Precursor Ion	m/z 123.05	Selects the protonated molecule of 6-Methylpyridazine-3-carbaldehyde for fragmentation.
Collision Gas	Argon	An inert gas used to induce fragmentation through collision-induced dissociation (CID).
Collision Energy	10-30 eV (Ramped)	A range of energies is used to observe both low-energy (stable fragments) and high-energy fragmentations.

Results and Discussion: Elucidation of Fragmentation Pathways Electron Ionization (EI) Fragmentation

Under EI conditions, **6-Methylpyridazine-3-carbaldehyde** is expected to produce a prominent molecular ion peak ($M^{+\bullet}$) at m/z 122, characteristic of aromatic systems.^[8] The subsequent

fragmentation is dominated by cleavages adjacent to the carbonyl group and within the pyridazine ring.

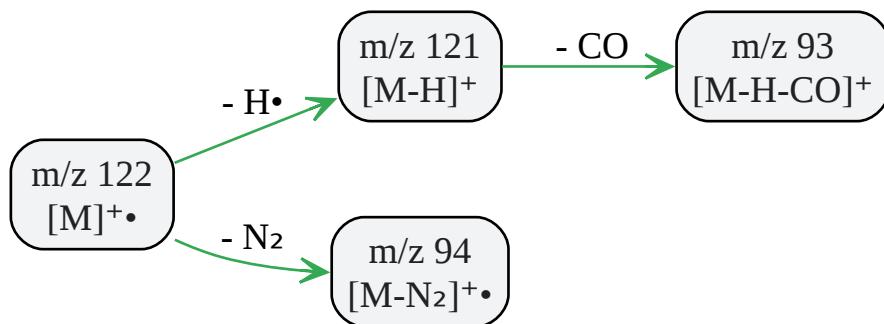
Key Fragmentation Pathways:

- α -Cleavage: The most prominent fragmentation for aromatic aldehydes involves cleavage of the bonds adjacent to the carbonyl group.[9][10]
 - Loss of a Hydrogen Radical ($\text{H}\bullet$): This results in a stable acylium ion at m/z 121 ($[\text{M}-1]^+$). This is often a very intense peak in the spectra of aromatic aldehydes.[11]
 - Decarbonylation: The $[\text{M}-1]^+$ ion can subsequently lose a molecule of carbon monoxide (CO) to form a pyridazinyl cation at m/z 93.[8]
- Ring Fragmentation: The pyridazine ring itself is susceptible to fragmentation, often involving the expulsion of stable neutral molecules.
 - Loss of Nitrogen (N_2): The weak N-N bond in the pyridazine ring can cleave, leading to the loss of a nitrogen molecule (28 Da). This would produce a fragment ion at m/z 94.[12]
 - Loss of Hydrogen Cyanide (HCN): A common pathway for nitrogen heterocycles is the elimination of HCN (27 Da), which could lead to a fragment at m/z 95 from the molecular ion or m/z 94 from the $[\text{M}-1]^+$ ion.[12]
- Methyl Group Fragmentation: The methyl group can initiate fragmentation. A potential, though less common, pathway could be a McLafferty-type rearrangement if a γ -hydrogen were available and sterically accessible, but this is not the case here.[13][14] A more likely event is the cleavage of the methyl radical to form an ion at m/z 107, or fragmentation of the ring subsequent to other primary losses.

Summary of Major EI Fragment Ions:

m/z	Proposed Structure/Formula	Fragmentation Pathway
122	$[\text{C}_6\text{H}_6\text{N}_2\text{O}]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
121	$[\text{C}_6\text{H}_5\text{N}_2\text{O}]^+$	$\text{M}^{+\bullet} - \text{H}^\bullet$ (α -cleavage)
94	$[\text{C}_5\text{H}_6]^{+\bullet}$	$\text{M}^{+\bullet} - \text{N}_2$
93	$[\text{C}_5\text{H}_5\text{N}_2]^+$	$[\text{M}-1]^+ - \text{CO}$
66	$[\text{C}_4\text{H}_4\text{N}]^+$	Further fragmentation of ring structures

Diagram of Proposed EI Fragmentation Pathway:



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Caption: Proposed EI fragmentation of **6-Methylpyridazine-3-carbaldehyde**.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In positive ESI mode, **6-Methylpyridazine-3-carbaldehyde** readily forms the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 123.05. The nitrogen atoms of the pyridazine ring are the most likely sites of protonation. MS/MS analysis of this precursor ion via CID reveals structurally significant product ions.

Key Fragmentation Pathways:

The primary fragmentation pathway for protonated aldehydes under CID conditions is the neutral loss of carbon monoxide (CO, 28.01 Da).[15][16]

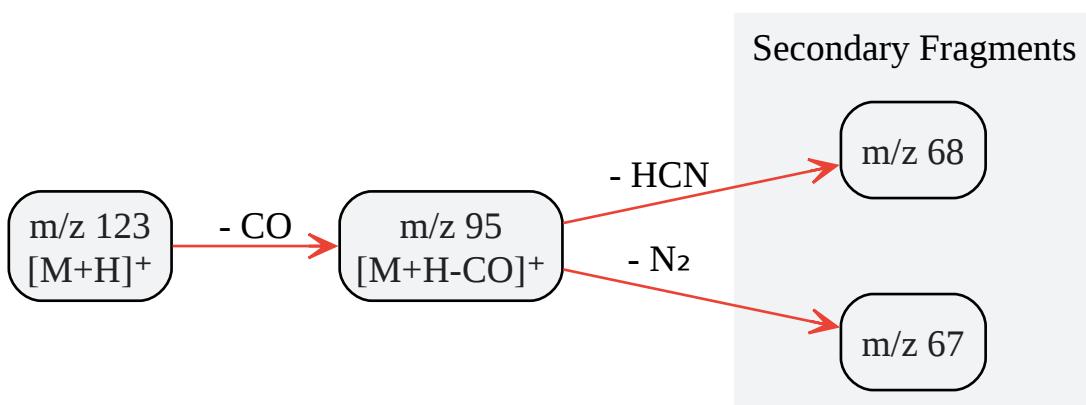
- Loss of Carbon Monoxide: The protonated molecule at m/z 123 undergoes a rearrangement to eliminate a neutral CO molecule, resulting in a prominent product ion at m/z 95. This ion corresponds to a protonated 6-methylpyridazine.
- Subsequent Ring Fragmentation: The m/z 95 ion can undergo further fragmentation, mirroring the pathways seen in EI but for a protonated species.
 - Loss of N₂: Elimination of a nitrogen molecule would yield an ion at m/z 67.
 - Loss of HCN: Elimination of hydrogen cyanide from the m/z 95 ion would result in a fragment at m/z 68.

These controlled fragmentation steps provide unambiguous evidence for the connectivity of the molecule, confirming both the presence of the aldehyde group (via loss of CO) and the pyridazine core.

Summary of Major ESI-MS/MS Product Ions:

Precursor Ion (m/z)	Product Ion (m/z)	Neutral Loss	Proposed Structure of Product Ion
123.05	95.06	CO (28.01 Da)	Protonated 6-methylpyridazine
95.06	68.05	HCN (27.01 Da)	Fragmented pyridazine ring cation
95.06	67.06	N ₂ (28.00 Da)	[C ₅ H ₇] ⁺ cation

Diagram of Proposed ESI-MS/MS Fragmentation Pathway:



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Caption: Proposed ESI-MS/MS fragmentation of protonated **6-Methylpyridazine-3-carbaldehyde**.

Conclusion

The mass spectrometric fragmentation of **6-Methylpyridazine-3-carbaldehyde** is characterized by distinct and predictable pathways that are highly dependent on the ionization technique employed.

- Under Electron Ionization, the molecule exhibits a strong molecular ion and characteristic fragments resulting from α -cleavage (loss of H^\bullet to form m/z 121) followed by decarbonylation (loss of CO to form m/z 93). Ring fragmentation involving the loss of N_2 (to form m/z 94) is also a key diagnostic feature.
- Under Electrospray Ionization, the molecule is readily detected as its protonated form ($[\text{M}+\text{H}]^+$ at m/z 123). Tandem mass spectrometry (MS/MS) of this ion is dominated by the facile neutral loss of CO to produce a base peak at m/z 95, confirming the presence of the aldehyde moiety.

Together, these two analytical approaches provide a powerful, complementary, and self-validating system for the unambiguous identification and structural elucidation of **6-Methylpyridazine-3-carbaldehyde**, offering a robust methodology for researchers in drug development and chemical synthesis.

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- To cite this document: BenchChem. [Mass spectrometry fragmentation of 6-Methylpyridazine-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1603829#mass-spectrometry-fragmentation-of-6-methylpyridazine-3-carbaldehyde>]

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